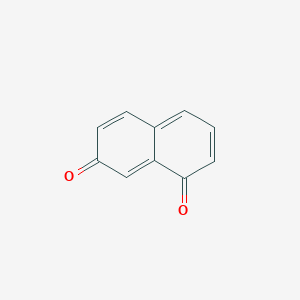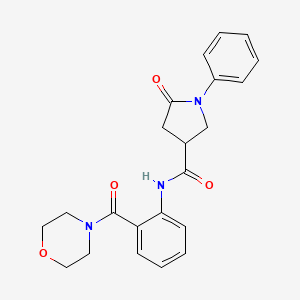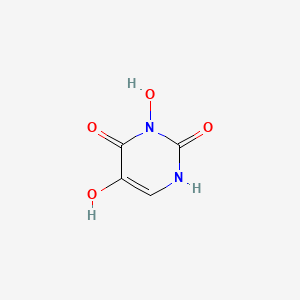
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is a heterocyclic compound with significant interest in various scientific fields. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-diaminopyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways.
Comparison with Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Tetrahydrobiopterin: Another pteridine derivative involved in neurotransmitter synthesis.
Uniqueness: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
37440-32-7 |
|---|---|
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
3,5-dihydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O4/c7-2-1-5-4(9)6(10)3(2)8/h1,7,10H,(H,5,9) |
InChI Key |
YNDWAMKWFMRRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


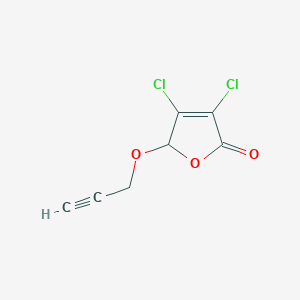
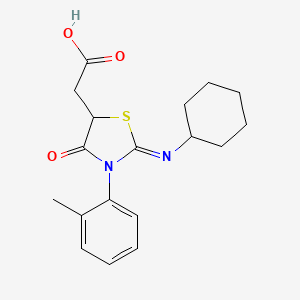
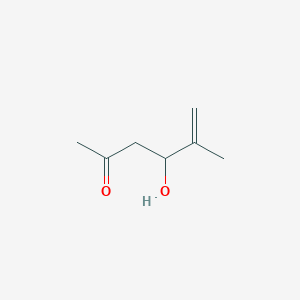
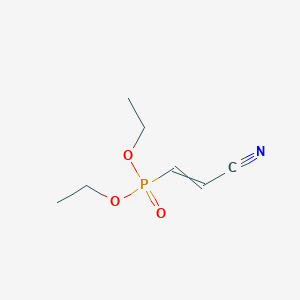
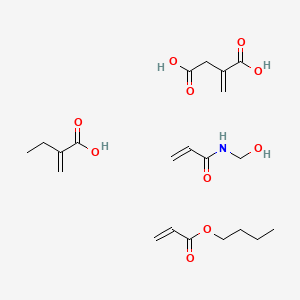
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
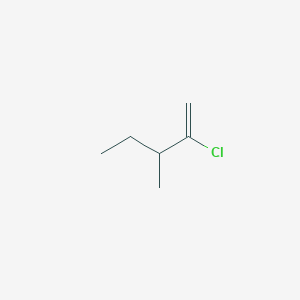
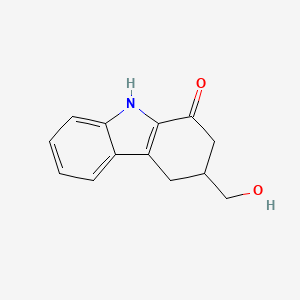
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
